Goserelin

Vue d'ensemble

Description

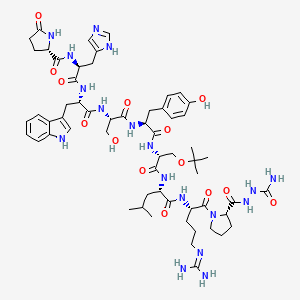

La goséréline est un analogue décapeptidique synthétique de l'hormone de libération de la lutéinisante (LHRH). Elle est principalement utilisée dans le traitement des cancers hormonosensibles tels que le cancer du sein et le cancer de la prostate. La goséréline agit en réduisant la sécrétion des gonadotrophines par l'hypophyse, ce qui diminue à son tour la production d'hormones sexuelles telles que la testostérone et les œstrogènes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La goséréline est synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. Le processus implique l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les acides aminés sont protégés par des groupes spécifiques afin d'éviter des réactions indésirables. La synthèse de la goséréline comprend les étapes suivantes :

Couplage : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur est éliminé pour permettre le couplage de l'acide aminé suivant.

Répétition : Les étapes 1 et 2 sont répétées jusqu'à ce que toute la chaîne peptidique soit assemblée.

Clivage : Le peptide est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de la goséréline implique une SPPS à grande échelle, suivie de procédés de purification tels que la chromatographie liquide haute performance (HPLC). Le produit final est formulé en implant biodégradable pour l'administration sous-cutanée .

Analyse Des Réactions Chimiques

Types de réactions

La goséréline subit diverses réactions chimiques, notamment :

Hydrolyse : Dégradation des liaisons peptidiques en présence d'eau.

Oxydation : Réaction avec des agents oxydants conduisant à la formation de liaisons disulfures.

Réduction : Clivage des liaisons disulfures pour former des groupes thiol.

Réactifs et conditions courants

Hydrolyse : Typiquement réalisée en conditions acides ou basiques.

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'iode.

Réduction : Des agents réducteurs tels que le dithiothréitol (DTT) sont utilisés.

Principaux produits

Les principaux produits formés par ces réactions comprennent des fragments peptidiques plus petits et des acides aminés .

Applications de la recherche scientifique

La goséréline a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle dans les études de synthèse peptidique.

Biologie : Employée dans la recherche sur la régulation hormonale et le fonctionnement du système endocrinien.

Médecine : Largement utilisée dans les essais cliniques pour le traitement des cancers hormonosensibles et d'autres affections comme l'endométriose et les fibromes utérins

Mécanisme d'action

La goséréline agit comme un inhibiteur puissant de la sécrétion de gonadotrophines hypophysaires. Elle se lie aux récepteurs de la LHRH dans l'hypophyse, ce qui entraîne une augmentation initiale des taux d'hormone lutéinisante (LH) et d'hormone folliculo-stimulante (FSH). Ceci est suivi d'une régulation négative des récepteurs de la LHRH, entraînant une diminution de la sécrétion de LH et de FSH. Par conséquent, la production d'hormones sexuelles telles que la testostérone et les œstrogènes est supprimée .

Applications De Recherche Scientifique

Prostate Cancer

Goserelin is widely used for both localized and advanced prostate cancer. It is often combined with other treatments such as flutamide and radiation therapy. Clinical studies have shown that this compound can achieve castration levels of testosterone in a high percentage of patients, which is critical for managing prostate cancer progression .

Breast Cancer

In the context of breast cancer, this compound has been evaluated as a first-line therapy for advanced cases. Research indicates that it can be as effective as traditional chemotherapy regimens for hormone receptor-positive tumors, particularly in premenopausal women . this compound's ability to suppress ovarian function makes it a valuable option for managing early-stage breast cancer without the side effects associated with cytotoxic agents.

Endometriosis

For endometriosis, this compound helps reduce the growth of endometrial tissue outside the uterus, providing relief from pain and other symptoms associated with this condition. Studies show that treatment can maintain symptom relief for up to six months after discontinuation .

Uterine Preparation

This compound is also used to prepare the uterus for surgical procedures by thinning the endometrial lining, which is essential for certain gynecological surgeries .

Summary of Clinical Studies

The following table summarizes key clinical studies involving this compound:

Mécanisme D'action

Goserelin acts as a potent inhibitor of pituitary gonadotropin secretion. It binds to the LHRH receptors in the pituitary gland, leading to an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels. This is followed by a down-regulation of LHRH receptors, resulting in decreased secretion of LH and FSH. Consequently, the production of sex hormones like testosterone and estrogen is suppressed .

Comparaison Avec Des Composés Similaires

Composés similaires

Leuprolide : Un autre agoniste de la LHRH utilisé dans le traitement des cancers hormonosensibles.

Triptoreline : Similaire à la goséréline, utilisée pour les mêmes indications.

Busereline : Un autre agoniste de la LHRH avec des applications similaires.

Unicité de la goséréline

La goséréline est unique en raison de sa formulation spécifique sous forme d'implant biodégradable, qui permet une libération prolongée et une action prolongée. Cela la rend particulièrement efficace pour maintenir une suppression hormonale constante sur des périodes prolongées .

Activité Biologique

Goserelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH) that plays a crucial role in the treatment of hormone-sensitive cancers and other medical conditions. This article delves into the biological activity of this compound, highlighting its pharmacological mechanisms, clinical efficacy, and relevant research findings.

This compound acts primarily as an agonist of GnRH receptors in the pituitary gland. Upon administration, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in serum testosterone and estradiol levels. However, with prolonged exposure, this compound causes desensitization of GnRH receptors, resulting in a significant decrease in LH and FSH secretion, which subsequently lowers sex steroid hormone levels. This mechanism is particularly beneficial in conditions such as prostate cancer and breast cancer, where hormone levels need to be controlled.

Key Pharmacokinetic Parameters:

- Absorption: Rapidly absorbed following subcutaneous administration.

- Volume of Distribution: Approximately 44.1 ± 13.6 L after a 250 µg dose.

- Protein Binding: 27.3%.

- Metabolism: Primarily hepatic.

- Elimination Route: Renal .

Clinical Applications

This compound is widely used in the management of hormone-responsive cancers, particularly:

- Prostate Cancer: It is used to reduce testosterone levels, leading to tumor shrinkage.

- Breast Cancer: this compound is effective in premenopausal women with estrogen receptor-positive tumors.

Efficacy Studies

-

Phase III Trials for Prostate Cancer:

- This compound was compared with orchiectomy (surgical castration) and diethylstilbestrol (DES). The results indicated no significant differences in failure-free survival (FFS) or overall survival (OS) between this compound and surgical options, establishing this compound as a viable medical alternative .

- Long-term Effects in Breast Cancer:

This compound Plus Anastrozole

A study evaluated the combination of this compound with anastrozole post-surgery in breast cancer patients. The combination therapy resulted in a statistically significant increase in pain-free intervals and decreased recurrence rates compared to this compound alone (7.5% vs. 35% recurrence rates) .

PRESTIGE Study

In a recent study comparing different dosing schedules, this compound administered every 12 weeks was found to be non-inferior to the standard 4-week regimen in premenopausal women with ER-positive advanced breast cancer. Both dosing schedules effectively suppressed serum estradiol levels .

Summary of Findings

The biological activity of this compound demonstrates its effectiveness as a GnRH agonist with significant implications for treating hormone-sensitive cancers. The following table summarizes key findings from various studies:

Propriétés

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41-,42-,43-,44-,45+,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCLNMBMMGCOAS-URPVMXJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H84N18O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048297 | |

| Record name | Goserelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Goserelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 2.83e-02 g/L | |

| Record name | Goserelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Goserelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Goserelin is a synthetic decapeptide analogue of LHRH. Goserelin acts as a potent inhibitor of pituitary gonadotropin secretion when administered in the biodegradable formulation. The result is sustained suppression of LH and serum testosterone levels., Zoladex is a synthetic decapeptide analogue of LHRH. Zoladex acts as a potent inhibitor of pituitary gonadotropin secretion when administered in the biodegradable formulation. Following initial administration, ZOLADEX causes an initial increase in serum-luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels with subsequent increases in serum levels of testosterone. Chronic administration of Zoladex leads to sustained suppression of pituitary gonadotropins, and serum levels of testosterone consequently fall into the range normally seen in surgically castrated men approximately 21 days after initiation of therapy. This leads to accessory sex organ regression. In animal and in in vitro studies, administration of goserelin resulted in the regression or inhibition of growth of the hormonally sensitive dimethylbenzanthracene (DMBA)-induced rat mammary tumor and Dunning R3327 prostate tumor. In clinical trials using Zoladex 3.6 mg with follow-up of more than 2 years, suppression of serum testosterone to castrate levels has been maintained for the duration of therapy. | |

| Record name | Goserelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GOSERELIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

[4-D-serine]goserelin; [9-D-proline]goserelin; [5-D-tyrosine]goserelin; [2-D-histidine]goserelin; [7-D-leucine]goserelin; [6-[O-(1,1-dimethylethyl)-L-serine]]goserelin; 1-carbamoylyl-2-[5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl]diazane; 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-O-(1,1-dimethylethyl)-D-seryl-L-leucyl-L-arginyl-L-prolinohydrazide; [1-(5-oxo-D-proline)]goserelin; endo-8a,8b-di-L-proline-goserelin; endo-8a-L-proline-goserelin; O4-acetylgoserelin | |

| Record name | GOSERELIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

65807-02-5 | |

| Record name | Goserelin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065807025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Goserelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00014 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Goserelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOSERELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F65R8P09N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOSERELIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Goserelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.